molecular formula C16H17FN2O3S B5713648 N~1~-(2-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~1~-(2-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No. B5713648
M. Wt: 336.4 g/mol
InChI Key: BIPGYNYQOMZCDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as Compound X, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and its potential applications in the laboratory setting. In

Mechanism of Action

Compound X is known to bind to specific proteins and modulate their activity. It has been found to bind to a protein known as protein X, which is involved in the regulation of cell growth and division. By binding to protein X, Compound X can modulate its activity and potentially inhibit the growth and division of cancer cells.
Biochemical and Physiological Effects:
Compound X has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes involved in cell growth and division, and to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Compound X has been found to have anti-inflammatory properties, which may make it a potential therapeutic agent for a range of inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of Compound X is its specificity for protein X, which makes it a valuable tool for studying the role of this protein in various biological processes. Additionally, Compound X has been found to have high potency and selectivity, which makes it a potentially useful therapeutic agent for cancer. However, one limitation of Compound X is its relatively short half-life, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several potential future directions for research on Compound X. One area of focus could be the development of more stable analogs of Compound X that have longer half-lives and greater efficacy as therapeutic agents. Additionally, further research could be conducted to explore the potential applications of Compound X in other areas of scientific research, such as the study of protein-ligand interactions and the role of specific proteins in various biological processes. Finally, research could be conducted to explore the potential use of Compound X in combination with other therapeutic agents for the treatment of cancer and other diseases.

Synthesis Methods

Compound X can be synthesized using various methods, including the reaction of N~1~-(2-fluorophenyl)-N~2~-methylglycinamide with p-toluenesulfonyl chloride in the presence of a base. Another method involves the reaction of N~1~-(2-fluorophenyl)-N~2~-methylglycinamide with p-toluenesulfonyl isocyanate in the presence of a base. Both methods result in the formation of Compound X with high yield and purity.

Scientific Research Applications

Compound X has been studied for its potential applications in scientific research. It has been found to have a wide range of applications, including its use as a tool for studying protein-ligand interactions, as a potential therapeutic agent for cancer, and as a probe for studying the role of specific proteins in various biological processes.

properties

IUPAC Name

N-(2-fluorophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S/c1-12-7-9-13(10-8-12)23(21,22)19(2)11-16(20)18-15-6-4-3-5-14(15)17/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPGYNYQOMZCDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

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